Sodium O-isobutyl dithiocarbonate

Catalog No.
S1892497
CAS No.
25306-75-6
M.F
C5H10NaOS2
M. Wt
173.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium O-isobutyl dithiocarbonate

CAS Number

25306-75-6

Product Name

Sodium O-isobutyl dithiocarbonate

IUPAC Name

sodium;2-methylpropoxymethanedithioate

Molecular Formula

C5H10NaOS2

Molecular Weight

173.3 g/mol

InChI

InChI=1S/C5H10OS2.Na/c1-4(2)3-6-5(7)8;/h4H,3H2,1-2H3,(H,7,8);

InChI Key

VEXIJLUQHUGSOH-UHFFFAOYSA-N

SMILES

CC(C)COC(=S)[S-].[Na+]

Canonical SMILES

CC(C)COC(=S)S.[Na]

Flotation in Mineral Processing

One of the primary applications of Sodium O-isobutyl Dithiocarbonate in scientific research is in mineral processing. It acts as a flotation agent, selectively binding to the surface of desired minerals. This allows separation of valuable minerals from unwanted gangue material in a flotation cell. Several research studies explore the effectiveness of Sodium O-isobutyl Dithiocarbonate in flotation of various minerals including copper, lead, and molybdenum [, ].

Sodium O-isobutyl dithiocarbonate, with the chemical formula C5H9NaOS2\text{C}_5\text{H}_9\text{NaOS}_2 and CAS number 25306-75-6, is a sodium salt of dithiocarbonic acid. It is characterized by its unique structure, which includes a dithiocarbonate group attached to an isobutyl moiety. This compound is recognized for its role in various chemical processes and applications, particularly in the field of organic synthesis and as a reagent in mineral processing.

  • Decomposition: In neutral or mildly alkaline solutions, it can decompose to yield isobutanol and carbon disulfide. This reaction highlights its potential as a source of nucleophiles in organic synthesis .
  • Alkylation: The compound can undergo alkylation reactions, where it reacts with electrophiles to form xanthate esters. The general reaction can be represented as:
    ROCS2Na+R XROCS2+NaX\text{ROCS}_2\text{Na}+\text{R }\text{X}\rightarrow \text{ROCS}_2\text{R }+\text{NaX}

This reaction illustrates its utility in forming more complex organic compounds .

Sodium O-isobutyl dithiocarbonate can be synthesized through the reaction of carbon disulfide with sodium hydroxide and isobutanol. The process involves the following steps:

  • Formation of Alkoxide: Sodium hydroxide reacts with isobutanol to form sodium isobutoxide.
  • Nucleophilic Attack: The alkoxide then attacks carbon disulfide, leading to the formation of sodium O-isobutyl dithiocarbonate.
R OH+CS2+NaOHR OCS2Na+H2O\text{R OH}+\text{CS}_2+\text{NaOH}\rightarrow \text{R OCS}_2\text{Na}+\text{H}_2\text{O}

where R represents the isobutyl group .

Sodium O-isobutyl dithiocarbonate finds applications in various industrial and scientific fields:

  • Mineral Processing: It is commonly used as a flotation agent in the mining industry for the separation of minerals.
  • Organic Synthesis: The compound serves as a reagent for synthesizing other organic compounds, particularly in the production of xanthates and related derivatives.
  • Research: It is utilized in laboratories for various chemical experiments and studies involving nucleophilic reactions .

Interaction studies of sodium O-isobutyl dithiocarbonate focus on its reactivity with other chemical species. It has been shown to interact with electrophiles effectively, making it a valuable reagent in organic chemistry. Additionally, its interactions with biological systems warrant further investigation due to potential environmental impacts and toxicity concerns associated with dithiocarbonates .

Sodium O-isobutyl dithiocarbonate belongs to a broader class of xanthates and related compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
Sodium Ethyl XanthateC4H7NaOS2\text{C}_4\text{H}_7\text{NaOS}_2Commonly used in mineral flotation; less bulky than isobutyl variant.
Potassium Isopropyl XanthateC5H11KOS2\text{C}_5\text{H}_{11}\text{KOS}_2More soluble in organic solvents; used similarly in flotation processes.
Sodium Diethyldithiocarbamate(C2H5)2NCS2Na(\text{C}_2\text{H}_5)_2\text{NCS}_2\text{Na}Acts as a fungicide; differs by containing an amine group instead of an alcohol-derived moiety.
Sodium Isobutyl Dithiocarbamate(C4H9)NCS2Na(\text{C}_4\text{H}_9)\text{NCS}_2\text{Na}Similar structure but contains an amine; used in pesticides.

Sodium O-isobutyl dithiocarbonate's unique combination of properties makes it particularly suitable for specific applications in mineral processing and organic synthesis while distinguishing it from other xanthates and related compounds due to its specific alkoxy group configuration .

Infrared Spectral Signatures of Xanthate Functional Groups

The infrared spectroscopic analysis of sodium O-isobutyl dithiocarbonate reveals characteristic absorption bands that provide definitive identification of the xanthate functional groups. The thiocarbonyl (C=S) stretching vibration appears as a strong absorption band in the region 1140-1265 cm⁻¹, which is diagnostic for xanthate compounds [2]. This band is particularly intense due to the high polarizability of the C=S bond and represents one of the most reliable indicators of xanthate structure.

The carbon-oxygen (C-O) stretching vibration manifests in the frequency range 1010-1080 cm⁻¹, providing complementary evidence for the xanthate ester linkage [2]. These two characteristic bands, representing the fundamental C=S and C-O stretching modes, form the spectroscopic fingerprint of the xanthate functional group and allow for unambiguous identification of the compound.

Additional infrared absorption features include aliphatic C-H stretching vibrations in the range 2918-2960 cm⁻¹, corresponding to the isobutyl alkyl chain [3]. The methyl group C-H bending vibrations appear at approximately 1384 cm⁻¹, providing structural information about the branched alkyl substituent [3]. Xanthate compounds characteristically exhibit strong absorption bands at 1220, 1110, and 1050 cm⁻¹, which are attributed to the complex vibrational modes of the dithiocarbonate moiety [4].

Table 2: Infrared Spectroscopic Data for Sodium O-isobutyl dithiocarbonate

Functional GroupFrequency (cm⁻¹)AssignmentReference
C=S stretch (thiocarbonyl)1140-1265C=S stretching vibration [2]
C-O stretch1010-1080C-O stretching vibration [2]
C-H stretch (aliphatic)2918-2960C-H stretching of alkyl groups [3]
C-H bend (methyl)1384C-H bending of methyl groups [3]
Xanthate characteristic1220Xanthate group characteristic [4]
Xanthate characteristic1110Xanthate group characteristic [4]
Xanthate characteristic1050Xanthate group characteristic [4]

Nuclear Magnetic Resonance Structural Confirmation (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides detailed structural information about sodium O-isobutyl dithiocarbonate through both proton (¹H) and carbon-13 (¹³C) NMR techniques. The ¹H NMR spectrum reveals distinct chemical shift patterns that confirm the molecular structure and substitution pattern of the isobutyl group.

In the ¹H NMR spectrum, the methylene (CH₂) protons adjacent to the oxygen atom appear in the range 3.3-4.5 ppm, reflecting the deshielding effect of the electronegative oxygen atom [5]. The remaining methylene protons of the isobutyl chain resonate in the typical aliphatic region of 1.2-1.6 ppm [5]. The terminal methyl groups of the branched isobutyl substituent exhibit chemical shifts in the range 0.7-1.3 ppm, consistent with primary alkyl carbons [5].

The ¹³C NMR spectroscopy provides particularly valuable information about the thiocarbonyl carbon, which appears as a characteristic signal around 215 ppm for the SCSO carbon environment [6]. This downfield chemical shift reflects the unique electronic environment of the carbon atom bonded to two sulfur atoms in the dithiocarbonate structure. The carbon atom in the OCSO environment typically resonates in the range 170-193 ppm [6], providing additional structural confirmation.

The alkyl carbons of the isobutyl chain appear in their expected chemical shift ranges, with the primary and secondary carbons resonating between 20-50 ppm [7]. The terminal methyl carbons exhibit chemical shifts in the range 14-30 ppm, consistent with typical alkyl substitution patterns [7].

Table 3: NMR Spectroscopic Data for Sodium O-isobutyl dithiocarbonate

NucleusChemical Shift (ppm)AssignmentReference
¹H NMR1.2-1.6CH₂ protons [5]
¹H NMR3.3-4.5OCH₂ protons [5]
¹H NMR0.7-1.3CH₃ protons [5]
¹³C NMR215 (SCSO)Thiocarbonyl carbon [6]
¹³C NMR170-193OCSO carbon [6]
¹³C NMR20-50Alkyl carbons [7]
¹³C NMR14-30Methyl carbons [7]

Thermal Behavior Analysis

Decomposition Temperature Ranges

The thermal decomposition of sodium O-isobutyl dithiocarbonate occurs through multiple stages, with distinct temperature ranges corresponding to different decomposition processes. Initial decomposition begins at relatively moderate temperatures of 140-180°C, characteristic of the thermal instability that is common to xanthate compounds [8] [9]. During this initial stage, approximately 65-70% mass loss occurs, primarily attributed to the evolution of carbon disulfide and the beginning of structural breakdown [8].

The major decomposition stage occurs in the temperature range 250-350°C, where 80-90% of the total mass loss takes place [10]. This stage represents the most significant thermal event in the decomposition process and involves the breakdown of the xanthate structure through multiple competing pathways. The decomposition mechanism during this stage has been studied extensively and involves both the Chugaev reaction pathway and alternative decomposition routes [11].

At higher temperatures, specifically in the range 300-400°C, the formation of metal sulfide phases becomes prominent, with 95-98% mass loss occurring [11]. The final decomposition stage, occurring between 400-450°C, results in nearly complete mass loss (98-100%) and the formation of stable inorganic residues [11].

Table 4: Thermal Decomposition Data for Sodium O-isobutyl dithiocarbonate

Temperature Range (°C)Mass Loss (%)Decomposition ProductsReference
140-18065-70Initial decomposition, CS₂ evolution [8] [9]
250-35080-90Major decomposition stage [10]
300-40095-98Formation of metal sulfides [11]
400-45098-100Complete decomposition [11]

Vapor Pressure Relationships

The vapor pressure characteristics of sodium O-isobutyl dithiocarbonate are notably low, with measurements indicating essentially zero vapor pressure (0 Pa) at 25°C [1]. This extremely low volatility is consistent with the ionic nature of the sodium salt and the relatively high molecular weight of the compound (172.24 g/mol) [1].

The low vapor pressure has important practical implications for the handling and storage of the compound, as it minimizes the risk of atmospheric release under normal conditions. However, upon thermal decomposition, volatile products such as carbon disulfide are evolved, which can present safety considerations during heating or processing operations [12].

The vapor pressure behavior contrasts markedly with that of related organic compounds and reflects the strong ionic interactions between the sodium cation and the dithiocarbonate anion. This characteristic contributes to the stability of the compound under ambient conditions while also influencing its solubility properties in different solvents.

Solubility Dynamics in Aqueous and Organic Media

The solubility behavior of sodium O-isobutyl dithiocarbonate exhibits distinct patterns depending on the nature of the solvent system. In aqueous media, the compound demonstrates high solubility, with values ranging from 662.6 to 510,000 mg/L at temperatures between 20-25°C [1] [13]. This exceptional water solubility is attributed to the ionic nature of the sodium salt and the ability of the polar dithiocarbonate anion to form hydrogen bonds with water molecules.

The high aqueous solubility makes the compound particularly suitable for flotation applications, where it must dissolve readily in the aqueous phase before adsorbing onto mineral surfaces [14]. The solubility is maintained across a relatively wide pH range, although the compound exhibits some pH dependence with a pKa value of 8.66 at 20°C [1].

In organic solvents, sodium O-isobutyl dithiocarbonate generally exhibits low solubility due to its ionic character [15]. However, the free acid form of dithiocarbamic acid shows enhanced solubility in organic solvents compared to the sodium salt [15]. When aqueous solutions of the sodium salt are acidified, the liberated dithiocarbamic acid can be extracted into organic solvents such as chloroform or carbon tetrachloride [15].

The extraction behavior has been quantified through distribution studies, showing distribution ratios of 2,360 for chloroform and 343 for carbon tetrachloride [15]. This differential solubility behavior between aqueous and organic phases provides a basis for analytical separation techniques and purification methods.

Ethanol represents an intermediate case, showing moderate solubility for the sodium salt [15]. This behavior reflects the partially polar nature of ethanol, which can solvate both the ionic portions of the molecule and provide some compatibility with the organic alkyl chain.

Table 5: Solubility of Sodium O-isobutyl dithiocarbonate in Various Media

SolventSolubilityTemperature (°C)NotesReference
WaterHigh (662.6-510,000 mg/L)20-25Readily soluble [1] [13]
EthanolModerateRoom temperatureModerate solubility [15]
ChloroformLow (after acidification)Room temperatureRequires acidification for extraction [15]
Carbon tetrachlorideLow (after acidification)Room temperatureDistribution ratio 343 [15]
Organic solvents (general)Generally lowRoom temperatureBetter in polar solvents [15]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

173.00707657 g/mol

Monoisotopic Mass

173.00707657 g/mol

Heavy Atom Count

9

Related CAS

6791-12-4 (Parent)

General Manufacturing Information

Mining (except oil and gas) and support activities
Carbonodithioic acid, O-(2-methylpropyl) ester, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-16-2023

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